FR20

説明

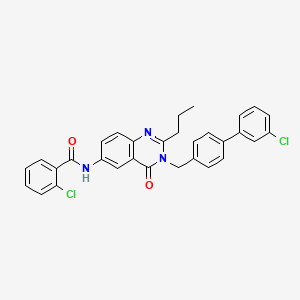

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H25Cl2N3O2 |

|---|---|

分子量 |

542.5 g/mol |

IUPAC名 |

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide |

InChI |

InChI=1S/C31H25Cl2N3O2/c1-2-6-29-35-28-16-15-24(34-30(37)25-9-3-4-10-27(25)33)18-26(28)31(38)36(29)19-20-11-13-21(14-12-20)22-7-5-8-23(32)17-22/h3-5,7-18H,2,6,19H2,1H3,(H,34,37) |

InChIキー |

FFCSFKNIGKSNHT-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of A20 (TNFAIP3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms of A20, also known as Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3). A20 is a critical negative regulator of inflammation and immunity, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1][2][3][4] This document details the enzymatic activities of A20, its role in key signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to A20 (TNFAIP3)

A20 was first identified as a gene induced by tumor necrosis factor-alpha (TNFα) in human umbilical vein endothelial cells.[5] It is a cytoplasmic protein that functions as a key negative feedback regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[1][6][7] The expression of A20 is rapidly induced by various pro-inflammatory stimuli, including TNFα, interleukin-1 (IL-1), and microbial products that activate Toll-like receptors (TLRs).[2] A20's crucial role in maintaining immune homeostasis is highlighted by the fact that A20-deficient mice exhibit severe multi-organ inflammation and premature death.[1] Furthermore, polymorphisms in the A20 gene are associated with an increased risk for several human autoimmune and inflammatory diseases, such as rheumatoid arthritis, systemic lupus erythematosus, psoriasis, and Crohn's disease.[1][4][8] A20 has also been identified as a tumor suppressor in certain types of B-cell lymphomas.[9][10]

The multifaceted regulatory functions of A20 stem from its unique structure, which harbors dual enzymatic activities. A20 functions as a ubiquitin-editing enzyme, possessing both a deubiquitinase (DUB) and an E3 ubiquitin ligase domain.[5][6] This allows A20 to modulate the ubiquitination status of key signaling proteins, thereby terminating inflammatory signaling cascades.

A20 Protein Structure and Functional Domains

The human A20 protein is a 790-amino acid polypeptide with a complex domain architecture that dictates its ubiquitin-editing capabilities.[6]

The key functional domains of A20 include:

-

N-terminal Ovarian Tumor (OTU) Domain: This domain confers deubiquitinase (DUB) activity, responsible for cleaving ubiquitin chains from target proteins.[6] While initial studies suggested specificity for K63-linked polyubiquitin chains, it has been shown to cleave other linkages as well.[11][12] The catalytic cysteine residue at position 103 (C103) is essential for this DUB activity.[11]

-

C-terminal Zinc Finger (ZnF) Domains: A20 contains seven zinc finger domains.[6]

-

ZnF4 functions as an E3 ubiquitin ligase, catalyzing the attachment of K48-linked polyubiquitin chains to target proteins, which typically marks them for proteasomal degradation.[5][12][13]

-

ZnF7 acts as a ubiquitin-binding domain with high affinity for M1-linked (linear) polyubiquitin chains.[8] This binding is crucial for the recruitment of A20 to signaling complexes.[8]

-

Mechanism of Action: A20 as a Ubiquitin-Editing Enzyme

A20's primary mechanism of action involves the termination of NF-κB signaling through its ubiquitin-editing function. This process is best understood in the context of TNF receptor 1 (TNFR1) and Toll-like receptor (TLR)/IL-1 receptor (IL-1R) signaling pathways.

Upon binding of TNFα to TNFR1, a signaling complex is formed that includes the adaptor protein TRADD, TRAF2, and the kinase RIPK1. The E3 ligases cIAP1/2 and the LUBAC complex catalyze the K63-linked and M1-linked (linear) polyubiquitination of RIPK1, respectively. These ubiquitin chains act as a scaffold to recruit the IKK complex (IKKα, IKKβ, and NEMO), leading to its activation and subsequent phosphorylation and degradation of IκBα, which allows NF-κB to translocate to the nucleus and activate gene expression.

A20, being one of the genes transcribed in response to NF-κB activation, acts in a negative feedback loop to terminate this signal.[8] The mechanism involves a two-step ubiquitin-editing process on RIPK1:[12]

-

Deubiquitination: The OTU domain of A20 cleaves the K63-linked polyubiquitin chains from RIPK1.[12] This disassembly of the signaling scaffold is a crucial step in terminating the signal.

-

E3 Ligase Activity: Subsequently, the ZnF4 domain of A20 catalyzes the attachment of K48-linked polyubiquitin chains to RIPK1.[12] This targets RIPK1 for degradation by the proteasome, effectively removing a key component of the signaling complex.

In the signaling pathways downstream of TLRs (like TLR4 activated by lipopolysaccharide) and IL-1R, the key E3 ligase is TRAF6. Upon receptor activation, TRAF6 undergoes auto-ubiquitination with K63-linked chains, which is necessary for the recruitment and activation of the TAK1 kinase complex, leading to IKK activation.

A20 also inhibits this pathway, but through a mechanism that appears to be distinct from the one used for RIPK1. Instead of promoting the degradation of TRAF6, A20 disrupts the interaction between TRAF6 and the E2 ubiquitin-conjugating enzymes Ubc13 and UbcH5c.[14][15] This action is dependent on A20's interaction with regulatory proteins like TAX1BP1.[16][17] By preventing the association of the E2 and E3 enzymes, A20 effectively inhibits the E3 ligase activity of TRAF6 and subsequent downstream signaling.[14][15] At later time points, A20 may also catalyze the K48-linked ubiquitination and proteasomal degradation of the E2 enzymes themselves.[5][17]

Quantitative Data on A20 Function

While much of the research on A20 is descriptive, some studies provide quantitative insights into its function. The following table summarizes key quantitative data related to A20's enzymatic activity and interactions. Note: Specific kinetic parameters for A20 are not widely reported in the literature, reflecting the complexity of studying its activity, which often occurs within large protein complexes.

| Parameter | Value | Context | Reference |

| DUB Activity | |||

| Substrate Specificity | Prefers K63- and K48-linked polyubiquitin chains over K11-linked chains in vitro. | In vitro deubiquitination assays using recombinant A20. | [11] |

| Catalytic Residue | C103 | Mutation of C103 to Alanine abolishes DUB activity. | [11] |

| E3 Ligase Activity | |||

| Domain | Zinc Finger 4 (ZnF4) | Required for K48-linked polyubiquitination of RIPK1. | [12][13] |

| Protein Interactions | |||

| A20 Dimerization | Forms homodimers. | Revealed by studies with compound mutant mice (Tnfaip3OTU/ZF4). | [13] |

| Recruitment to RIPK1 | Dependent on ZnF4. | Studies in Tnfaip3ZF4 mice showed impaired recruitment of A20 to ubiquitinated RIPK1. | [13] |

Experimental Protocols

The following are simplified protocols for key experiments used to study the mechanism of action of A20.

This assay is designed to directly measure the ability of A20 to cleave ubiquitin chains from a substrate protein.

Methodology:

-

Protein Purification: Recombinant wild-type A20 and a catalytically inactive mutant (e.g., C103A) are expressed (e.g., in E. coli or insect cells) and purified.

-

Substrate Preparation: A substrate protein (e.g., RIPK1 or TRAF6) is ubiquitinated in vitro using purified E1, E2, and E3 enzymes and biotinylated ubiquitin. The ubiquitinated substrate is then purified. Alternatively, commercially available pre-formed polyubiquitin chains can be used.

-

Deubiquitination Reaction: The ubiquitinated substrate is incubated with purified A20 (or the C103A mutant as a negative control) in a DUB reaction buffer at 37°C for a defined period.

-

Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The products are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an anti-ubiquitin antibody (or streptavidin-HRP for biotinylated ubiquitin) to visualize the cleavage of ubiquitin chains. An antibody against the substrate protein is used as a loading control. A decrease in higher molecular weight ubiquitinated species and an increase in the unmodified substrate or smaller ubiquitin chains indicate DUB activity.

This assay assesses the effect of A20 on the ubiquitination status of a target protein within a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured. Cells are co-transfected with expression plasmids for a tagged target protein (e.g., HA-RIPK1), a tagged ubiquitin (e.g., His-Ubiquitin), and either an empty vector, wild-type A20, or an A20 mutant.

-

Cell Stimulation: Cells are stimulated with an appropriate ligand (e.g., TNFα) to induce ubiquitination of the target protein.

-

Lysis under Denaturing Conditions: To preserve ubiquitin linkages and prevent post-lysis enzymatic activity, cells are lysed in a buffer containing a strong denaturant (e.g., 1% SDS or 8M urea).

-

Immunoprecipitation/Pull-down: The lysate is diluted to reduce the denaturant concentration, and the tagged target protein is immunoprecipitated using an antibody against its tag (e.g., anti-HA). Alternatively, if His-tagged ubiquitin is used, ubiquitinated proteins can be pulled down using nickel-NTA agarose beads.

-

Analysis: The immunoprecipitated/pulled-down proteins are washed, eluted, and analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an antibody against the target protein. A decrease in the ubiquitination of the target protein in the presence of wild-type A20 compared to the control indicates A20-mediated deubiquitination or prevention of ubiquitination.

A20 in Disease and as a Therapeutic Target

Given its central role in controlling inflammation, it is not surprising that A20 is implicated in a wide range of diseases.

-

Autoimmune and Inflammatory Diseases: Loss-of-function mutations or polymorphisms in the A20 gene that reduce its expression or activity are strongly associated with an increased risk for numerous autoimmune diseases.[3][4][8][18] In these conditions, the failure to properly terminate NF-κB signaling leads to chronic inflammation and tissue damage.

-

Cancer: The role of A20 in cancer is complex and context-dependent.[10][19] In many B-cell lymphomas, A20 acts as a tumor suppressor, and its inactivation leads to constitutive NF-κB activation, which promotes cell survival and proliferation.[9] In contrast, in some solid tumors, such as breast cancer, A20 expression is elevated and may promote tumor progression and metastasis by inhibiting apoptosis.[10][19]

The dual nature of A20's function presents both opportunities and challenges for therapeutic development. Enhancing A20 function or expression could be a strategy for treating autoimmune and inflammatory diseases.[7] Conversely, inhibiting A20 might be beneficial in certain cancers where it has an oncogenic role. The development of small molecules or biologics that can specifically modulate A20 activity is an active area of research.

Conclusion

A20 (TNFAIP3) is a master regulator of immune homeostasis, employing a sophisticated ubiquitin-editing mechanism to terminate pro-inflammatory signaling pathways, primarily by controlling the activation of NF-κB. Its dual DUB and E3 ligase activities allow it to precisely modulate the fate of key signaling proteins like RIPK1 and TRAF6. The critical role of A20 in preventing excessive inflammation is underscored by its strong genetic links to a multitude of human diseases. A thorough understanding of its complex mechanism of action is paramount for the development of novel therapeutic strategies targeting inflammatory diseases and cancer.

References

- 1. Regulation of NF-κB signaling by the A20 deubiquitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression, biological activities and mechanisms of action of A20 (TNFAIP3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of A20 in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ubiquitin-editing enzyme A20 (TNFAIP3) is a central regulator of immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the Study of the Ubiquitin-Editing Enzyme A20 [frontiersin.org]

- 6. The role of the ubiquitin-editing enzyme A20 in diseases of the central nervous system and other pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A20 regulation of nuclear factor-κB: perspectives for inflammatory lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A20 at the Crossroads of Cell Death, Inflammation, and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. The dual roles of A20 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. De-ubiquitination and ubiquitin ligase domains of A20 downregulate NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimerization and Ubiquitin Mediated Recruitment of A20, a Complex Deubiquitinating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.psu.edu [pure.psu.edu]

- 15. A20 inhibition of NFκB and inflammation: Targeting E2:E3 ubiquitin enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of inflammatory and antiviral signaling by A20 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of NF-κB signaling by the A20 deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. The Role of A20 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "FR20": A Search for a Non-Existent Compound

Despite a comprehensive search of scientific and commercial databases, the entity "FR20" as a specific molecule or drug discovery project remains unidentified. Extensive inquiries have failed to yield any substantive information regarding its discovery, synthesis, or biological activity within the context of pharmaceutical research and development.

The term "this compound" appears in various industrial and commercial contexts, but none align with the user's request for an in-depth technical guide for a scientific audience. Our investigation has revealed the following entities designated as "this compound":

-

FR-20/FR-20-100/FR-20-200: These product codes refer to a high-purity magnesium hydroxide flame retardant manufactured by ICL Industrial Products. It is utilized in polymers such as polyolefins and PVC for applications in wires, cables, and electronics.

-

BRITCHEM this compound: This is a fire-resistant ablative coating, a water-based emulsion polymer, used for fire-stopping systems.

-

This compound 5W-20 Synthetic Motor Oil: A product from Driven Racing Oil formulated for high-performance engines.

A pharmaceutical product with a similar name, "LeFRA 20 Tablet," is a medication for rheumatoid and psoriatic arthritis. However, "LeFRA" is a brand name, and the active pharmaceutical ingredient is not known as "this compound."

The absence of any scientific literature, patents, or clinical trial information pertaining to a compound designated "this compound" for therapeutic purposes suggests that the user's query may be based on a misunderstanding, a highly niche or internal project code not in the public domain, or a typographical error.

Without a clear and verifiable identification of "this compound" as a specific chemical entity within the realm of drug discovery and development, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a particular compound are advised to verify the precise chemical name, CAS number, or other standard identifiers to ensure accurate and fruitful literature and database searches.

Structural and functional characteristics of FR20

An in-depth analysis of scientific literature and public databases reveals no specific, well-characterized molecule or protein officially designated as "FR20" within the fields of molecular biology, pharmacology, or drug development. The term "this compound" does not correspond to a recognized gene, protein, or chemical compound with established structural and functional characteristics, associated quantitative data, or defined signaling pathways in widely accessible scientific resources.

It is possible that "this compound" refers to an internal project name, a novel or as-yet-unpublished discovery, or a term used within a specific research consortium that has not been disseminated into the broader scientific community. Without additional context or a more standard identifier (such as a UniProt accession number, a specific chemical name, or a gene symbol), it is not feasible to provide the requested in-depth technical guide.

To facilitate the creation of the requested whitepaper, please provide a more universally recognized identifier for the subject of interest. For instance, specifying the full name of the protein, its gene, or its chemical formula would enable a thorough and accurate compilation of the required data, experimental protocols, and pathway visualizations.

In Vivo Effects of FR20 Administration: A Technical Guide

Disclaimer: The following document is a representative technical guide. The compound "FR20" could not be specifically identified in the scientific literature. Therefore, this guide has been constructed based on the established in vivo effects of a well-characterized class of therapeutic agents, mTOR inhibitors, to demonstrate the requested format and content. The data and protocols presented are illustrative and synthesized from publicly available research on mTOR inhibitors.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of the mechanistic target of rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational oncology research.

Data Presentation: Summary of Quantitative In Vivo Data

The in vivo activity of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative findings related to its efficacy, pharmacodynamic effects, and safety profile.

Table 1: Efficacy of this compound in Human Tumor Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | This compound Dose (mg/kg, i.p.) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Change in Mean Body Weight (%) | Reference |

| OPM-2 | Multiple Myeloma | SCID | 20 | 10 injections over 2 weeks | 85 | -5 | [5] |

| 8226 | Multiple Myeloma | SCID | 20 | 10 injections over 2 weeks | 60 | -4 | [5] |

| A549 | Non-Small Cell Lung Cancer | Nude | 50 | Daily | 70 | -2 | [6] |

| PC3MM2 (PTEN-null) | Prostate Cancer | Nude | 40 | Daily | 75 | -3 | [7] |

Table 2: In Vivo Pharmacodynamic Biomarker Modulation by this compound

| Xenograft Model | Tissue | Time Post-Dose | This compound Dose (mg/kg) | Biomarker | Percent Inhibition vs. Vehicle | Reference |

| OPM-2 | Tumor | 24 hours | 20 | p-p70S6K | 90 | [5] |

| 8226 | Tumor | 24 hours | 20 | p-p70S6K | 90 | [5] |

| A549 | Tumor | 4 hours | 50 | p-S6 (S235/236) | 85 | [6] |

| A549 | Tumor | 4 hours | 50 | p-Akt (S473) | 70 | [6] |

Table 3: In Vivo Safety and Tolerability Profile of this compound

| Animal Model | This compound Dose (mg/kg, i.p.) | Dosing Duration | Key Observation | Magnitude of Change | Reference |

| SCID Mice | 20 | 2 weeks | Transient Thrombocytopenia | ~20% decrease | [5] |

| SCID Mice | 20 | 2 weeks | Transient Leukopenia | ~15% decrease | [5] |

| Nude Mice | 50 | 4 weeks | No significant weight loss | <5% change | [6] |

| C57BL/6 Mice | 30 | 2 weeks | No significant hepatotoxicity (ALT/AST) | No significant change | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols describe the key in vivo experiments conducted to evaluate this compound.

1. Murine Xenograft Model for In Vivo Efficacy Assessment

-

Animal Model: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks of age. All animal studies are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[5]

-

Cell Culture and Implantation: Human tumor cell lines (e.g., OPM-2, A549) are cultured in appropriate media. Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile solution such as PBS or Matrigel. Approximately 5-10 x 10^6 cells are injected subcutaneously into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weights are recorded twice weekly as a measure of general health.

-

Drug Administration: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. This compound is formulated in an appropriate vehicle (e.g., 5% Tween 80, 5% PEG 400, 90% saline) and administered via intraperitoneal (i.p.) injection according to the specified dose and schedule.[5]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration. Tumors are excised, weighed, and may be processed for further analysis.[6]

2. Pharmacodynamic Analysis of mTOR Pathway Inhibition

-

Study Design: Tumor-bearing mice are treated with a single dose of this compound or vehicle.

-

Tissue Collection: At specified time points post-administration (e.g., 2, 4, 8, 24 hours), cohorts of mice are euthanized. Tumor tissues and other relevant organs are rapidly excised and flash-frozen in liquid nitrogen or fixed in formalin.

-

Protein Extraction and Analysis: Frozen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key mTOR pathway proteins (e.g., p-p70S6K, p-S6, p-4E-BP1, p-Akt). Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence. Densitometry is used to quantify changes in protein phosphorylation relative to total protein levels and the vehicle control.[8]

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for biomarkers of proliferation (e.g., Ki-67) and mTOR pathway activity (e.g., p-S6).[5] The percentage of positive-staining cells is quantified to assess the in situ effects of this compound.

Mandatory Visualization

mTOR Signaling Pathway and this compound Mechanism of Action

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a preclinical in vivo efficacy and pharmacodynamics study of this compound.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on FR64822 and Related Furan-Based Antinociceptive Compounds

This technical guide provides a comprehensive review of the available scientific literature on the non-opioid antinociceptive compound FR64822 and related furan-containing molecules. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the synthesis, biological activity, and mechanism of action of these compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Introduction

The search for novel analgesics with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Furan and its derivatives represent a versatile scaffold for the development of a wide range of biologically active compounds, including those with antinociceptive properties.[1][2] This review focuses on FR64822, a tetrahydropyridine derivative, and other furan-containing compounds that have demonstrated potential as pain-relieving agents.

FR64822: A Non-Opioid Antinociceptive Agent

FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel compound with notable antinociceptive activities observed in various animal models.[3]

Biological Activity and Efficacy

The antinociceptive profile of FR64822 has been characterized in preclinical studies, demonstrating significant efficacy in certain pain models. Its activity is comparable to that of nefopam, another non-opioid analgesic.[3]

| Compound | Assay | Route of Administration | ED50 | Reference |

| FR64822 | Acetic Acid Writhing Test (mice) | Oral (p.o.) | 1.8 mg/kg | [3] |

Table 1: Quantitative Antinociceptive Activity of FR64822

FR64822 exhibits strong activity in the acetic acid-induced writhing test, a model of visceral pain, but shows little activity in the tail-flick test, which is typically used to assess spinally mediated analgesia.[3]

Mechanism of Action

The mechanism of action of FR64822 appears to be distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Research suggests the involvement of the dopaminergic system. The antinociceptive effects of FR64822 are significantly reduced by pretreatment with reserpine, which depletes monoamines, and by the dopamine D2 receptor antagonist sulpiride.[3] Conversely, the dopamine D1 receptor antagonist Sch23390 does not affect its activity.[3] These findings strongly indicate that FR64822 exerts its analgesic effects through the indirect stimulation of dopamine D2 receptors.[3]

The proposed signaling pathway for the antinociceptive action of FR64822 is illustrated below. The descending dopaminergic pathways play a crucial role in pain modulation, with D2-like receptors generally exerting an anti-nociceptive effect.[4]

Caption: Proposed signaling pathway for the antinociceptive action of FR64822 involving indirect dopamine D2 receptor stimulation.

Furan Derivatives as Antinociceptive Agents

The furan scaffold is a key structural motif in a variety of bioactive molecules.[5] Several furan derivatives have been synthesized and evaluated for their analgesic properties.

Structure-Activity Relationships and Efficacy

A series of furan-containing congeners of the H2 receptor antagonist ranitidine have been shown to possess improgan-like antinociceptive activity.[6][7] One of the most potent compounds in this series is VUF5498, which demonstrates analgesic potency comparable to morphine.[6]

| Compound | Assay | Route of Administration | ED50 | Reference |

| VUF5498 | Hot Plate Test | Intracerebroventricular (i.c.v.) | 25 nmol | [6][7] |

| 3-(furan-2-yl)prop-2-yn-1-ol | Acetic Acid Writhing Test | Subcutaneous (s.c.) | - | [8][9] |

| 1-(thiophen-2-yl)pent-1-yn-3-ol | Acetic Acid Writhing Test | Subcutaneous (s.c.) | - | [8][9] |

| 4-(thiophen-2-yl)-2-methylbut-3-yn-2-ol | Acetic Acid Writhing Test | Subcutaneous (s.c.) | - | [8][9] |

Table 2: Quantitative Antinociceptive Activity of Selected Furan Derivatives

Mechanism of Action

The mechanisms underlying the antinociceptive effects of furan derivatives can be diverse. For some acetylenic thiophene and furan derivatives, the effects are mediated by opioidergic and muscarinic cholinergic receptors.[8][9] This is in contrast to FR64822, which acts on the dopaminergic system.

Experimental Protocols for Antinociceptive Activity Evaluation

The assessment of antinociceptive activity relies on various established in vivo animal models. The following are detailed methodologies for key experiments cited in the literature for FR64822 and related compounds.

Acetic Acid-Induced Writhing Test

This test is a widely used model for visceral inflammatory pain.[10]

-

Animals: Male mice are typically used.

-

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

The test compound (e.g., FR64822) or vehicle is administered orally or via the desired route.

-

After a specified pretreatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20-30 minutes.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.

Hot Plate Test

The hot plate test is a common method for evaluating centrally mediated analgesia.[11]

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

The baseline latency to a nocifensive response (e.g., licking of the hind paw or jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

The test compound or vehicle is administered.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.

-

-

Data Analysis: The results are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Tail-Flick Test

This test is another measure of spinally mediated analgesia.[10]

-

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the tail of a mouse or rat.

-

Procedure:

-

The baseline tail-flick latency is determined for each animal. The intensity of the heat source is adjusted to produce a baseline latency of 2-4 seconds. A cut-off time is also employed.

-

The test substance is administered.

-

The tail-flick latency is measured at predetermined intervals after drug administration.

-

-

Data Analysis: Similar to the hot plate test, the data can be analyzed by calculating the %MPE.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases.[12]

-

Procedure:

-

Animals are pretreated with the test compound or vehicle.

-

A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded.

-

Observations are typically made during two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-40 minutes post-injection), representing inflammatory pain.

-

-

Data Analysis: The total time spent licking or biting the paw in each phase is compared between the treated and control groups.

Synthesis of Bioactive Furan Compounds

The furan ring is a versatile starting material for the synthesis of more complex bioactive molecules.[13] The Paal-Knorr furan synthesis is a classical and efficient method for preparing substituted furans from 1,4-dicarbonyl compounds.[5] Modern synthetic strategies often employ furan or its derivatives as key building blocks in the total synthesis of natural products.[13][14]

Caption: General experimental workflow for the synthesis of bioactive furan compounds.

Conclusion

The compound FR64822 and other furan derivatives represent promising avenues for the development of novel non-opioid analgesics. The mechanism of action of FR64822, involving the indirect stimulation of dopamine D2 receptors, distinguishes it from many existing pain medications. The versatility of the furan scaffold allows for the synthesis of a diverse range of compounds with potent antinociceptive activity, acting through various mechanisms. Further research into the structure-activity relationships, pharmacokinetic profiles, and safety of these compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Descending Dopaminergic Pathways in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive activity of furan-containing congeners of improgan and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive properties of acetylenic thiophene and furan derivatives: evidence for the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

An In-depth Technical Guide to the Potential Therapeutic Applications of Fibroblast Growth Factor 20 (FGF20)

Introduction: Fibroblast Growth Factor 20 (FGF20) is a secreted protein belonging to the FGF9 subfamily of the fibroblast growth factor family.[1] Like other FGFs, it is involved in a wide array of biological processes, including embryonic development, cell growth and differentiation, morphogenesis, and tissue repair.[2] FGF20 primarily signals through FGF receptors (FGFRs), leading to the activation of multiple downstream pathways that regulate fundamental cellular functions.[3] This technical guide provides a comprehensive overview of the current understanding of FGF20, with a focus on its potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to investigate its function.

While the query specified "FR20," it is highly probable that this was a typographical error for FGF20, the subject of this guide. Another possibility is the compound FR64822, a novel non-opioid antinociceptive agent with a distinct mechanism of action involving the indirect stimulation of dopamine D2 receptors.[4] This guide will focus on FGF20 due to the extensive research into its signaling pathways and diverse therapeutic potential.

Potential Therapeutic Applications

FGF20 has emerged as a molecule of interest in several therapeutic areas, primarily due to its roles in neuroprotection, cardiac regulation, and tissue regeneration.

1. Neurodegenerative Diseases - Parkinson's Disease:

FGF20 is a neurotrophic factor for midbrain dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease.[5] Research indicates that FGF20 plays a significant role in the survival and differentiation of these neurons.[6] In animal models of Parkinson's disease, FGF20 has demonstrated a protective effect against the loss of dopaminergic neurons.[6] Furthermore, FGF20 has been utilized to promote the differentiation of embryonic stem cells into dopaminergic neurons, which have shown therapeutic potential upon transplantation in animal models.[6]

Genetic association studies have explored the link between single-nucleotide polymorphisms (SNPs) in the FGF20 gene and the risk of developing Parkinson's disease, although the results have been inconsistent across different populations.[2][7][8]

Quantitative Data Summary: FGF20 Polymorphisms and Parkinson's Disease Risk

| Polymorphism | Population | Association with Parkinson's Disease Risk | Reference |

| rs12720208 (C/T) | Caucasians | Associated with an increased risk (Allele model: OR = 1.167, 95% CI = 1.020-1.335; Dominant model: OR = 1.156, 95% CI = 1.001-1.335) | [7] |

| rs12720208 (C/T) | Asians | No significant association found. | [7] |

| rs1721100 (C/G) | Overall | No significant difference in allele frequency or genotype distribution between patients and controls. | [8] |

| rs12720208 (C/T) | Overall | No significant difference in allele frequency or genotype distribution between patients and controls. | [8] |

2. Cardiovascular Disease - Pathological Cardiac Hypertrophy:

Recent studies have uncovered a protective role for FGF20 in the context of pathological cardiac hypertrophy, a condition that can lead to heart failure.[9] In response to hypertrophic stimuli, the expression of FGF20 is significantly decreased.[9] Conversely, overexpression of FGF20 has been shown to protect against pressure overload-induced cardiac hypertrophy.[9] The underlying mechanism involves the activation of the SIRT1 signaling pathway, which in turn reduces oxidative stress.[9]

3. Hearing Loss and Cochlear Development:

FGF20 is essential for the proper development of the cochlea, the auditory portion of the inner ear. Specifically, FGF20 signaling through FGFR1 is crucial for the differentiation of cochlear hair cells and supporting cells.[10][11] This has significant implications for understanding and potentially treating certain forms of congenital deafness. Mouse models lacking Fgf20 exhibit hearing loss, further supporting its critical role in auditory development.[12]

4. Tissue Repair and Regeneration:

The broader family of fibroblast growth factors is well-known for its involvement in tissue repair and regeneration.[13] While research specific to FGF20 is ongoing, its fundamental role in cell growth and differentiation suggests its potential in promoting the healing of various tissues.

Mechanism of Action and Signaling Pathways

FGF20 exerts its effects by binding to and activating fibroblast growth factor receptors (FGFRs), primarily FGFR1.[10] This interaction triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The major downstream pathways activated by FGF20 include the Ras-MAPK pathway and the PI3K-Akt pathway.[3][10]

FGF20 Signaling Pathway Diagram:

Caption: FGF20 binds to FGFR1, activating the MAPK and PI3K signaling pathways.

Experimental Protocols

1. In Vitro Model of Cardiomyocyte Hypertrophy:

-

Cell Culture: Neonatal rat ventricular cardiomyocytes (NRCMs) are isolated and cultured.

-

Induction of Hypertrophy: Cardiomyocytes are treated with isoproterenol (ISO) to induce a hypertrophic response.[9]

-

FGF20 Overexpression: NRCMs are transfected with an adenovirus expressing FGF20 (Ad-FGF20) or a control vector (Ad-Ctrl).[9]

-

Analysis:

-

Hypertrophic Markers: The mRNA levels of hypertrophic genes (e.g., ANP, BNP, MYH7) are quantified using RT-qPCR.[9]

-

Cell Size: Myocyte surface area is measured using immunofluorescence staining for cardiac troponin T (cTnT) and DAPI for nuclear staining.[9]

-

Signaling Pathways: The phosphorylation status of key proteins in the MAPK pathway (Erk, Jnk, p38) is assessed by Western blot.[9]

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) are detected using DHE staining.[9]

-

Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Study:

Caption: Workflow for studying FGF20's effect on cardiomyocyte hypertrophy in vitro.

2. Cochlear Explant Culture for Studying Hair Cell Differentiation:

-

Tissue Isolation: Cochlear ducts are dissected from embryonic mice (e.g., E14.5).

-

Explant Culture: The cochlear explants are cultured in a defined medium.

-

Treatment: To study the role of downstream signaling pathways, explants are treated with specific inhibitors for MAPK, PI3K, etc.[10] In Fgf20-null explants, rescue experiments can be performed by adding recombinant FGF9, which is biochemically similar to FGF20.[10]

-

Analysis: Hair cell and supporting cell differentiation is assessed by immunohistochemistry for specific markers. The levels of phosphorylated proteins (e.g., dpERK) are quantified to confirm pathway activation or inhibition.[10]

Conclusion

FGF20 is a multifaceted signaling protein with significant therapeutic potential in a range of diseases, including Parkinson's disease and cardiac hypertrophy. Its crucial role in development, particularly in the auditory system, also makes it a key target for understanding and potentially treating congenital disorders. Further research into the precise mechanisms of FGF20 signaling and the development of strategies to modulate its activity will be critical in translating these promising preclinical findings into novel therapies for patients.

References

- 1. FGF20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FGF20 fibroblast growth factor 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. FGF signaling: diverse roles during cochlear development [bmbreports.org]

- 4. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of FGF20 in dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative assessment of the effect of FGF20 rs12720208 variant on the risk of Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of the effect of FGF20 rs1721100 and rs12720208 variant on the risk of sporadic Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibroblast growth factor 20 attenuates pathological cardiac hypertrophy by activating the SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGF20-FGFR1 signaling through MAPK and PI3K controls sensory progenitor differentiation in the organ of Corti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Fgf20 fibroblast growth factor 20 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Safety and Toxicity Profile of FR20: An In-depth Technical Guide

The identity of the compound designated as "FR20" in the context of a pharmaceutical agent remains elusive in publicly available scientific and regulatory literature. Initial searches for "this compound" have predominantly yielded information related to a fire-resistant ablative coating and a model of a safe, with no discernible connection to a therapeutic drug or biologic. Consequently, a comprehensive safety and toxicity profile, as requested, cannot be constructed for a compound with this designation.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead pivot to a broader discussion of the essential components of a preclinical safety and toxicity evaluation for a novel therapeutic candidate. This will serve as a foundational framework that would be applied to a compound like "this compound," should it be identified.

Core Principles of Preclinical Safety and Toxicity Assessment

The primary objective of a preclinical safety program is to characterize the potential adverse effects of a new drug before it is administered to humans. This involves a series of in vitro and in vivo studies designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any observed toxicities.

Key Areas of Investigation:

-

Pharmacology Studies: These studies evaluate the mechanism of action and the effects of the drug on physiological functions in relevant animal models.

-

Toxicokinetics and Pharmacokinetics: This area of study examines the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. Understanding these parameters is crucial for interpreting toxicology findings and for extrapolating data from animals to humans.

-

Acute, Sub-chronic, and Chronic Toxicity Studies: These studies assess the effects of single and repeated doses of the drug over varying durations. They are designed to identify the no-observed-adverse-effect level (NOAEL), the lowest-observed-adverse-effect level (LOAEL), and the maximum tolerated dose (MTD).

-

Genotoxicity Studies: A battery of tests is conducted to assess the potential of the drug to cause damage to genetic material (DNA).

-

Carcinogenicity Studies: Long-term studies in animals are performed to evaluate the tumorigenic potential of the drug, particularly for therapies intended for chronic use.

-

Reproductive and Developmental Toxicity Studies: These studies investigate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Safety Pharmacology: These studies focus on the potential adverse effects of the drug on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

-

Immunotoxicity Studies: The potential for the drug to suppress or inappropriately activate the immune system is evaluated.

-

Local Tolerance Studies: For drugs administered by specific routes (e.g., dermal, intravenous), these studies assess the local effects at the site of administration.

Hypothetical Experimental Workflow for a Compound Like "this compound"

To illustrate the process, the following diagram outlines a typical preclinical safety evaluation workflow.

Methodological & Application

Application Notes and Protocols for FR20 (FGF20) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to FR20 (Fibroblast Growth Factor 20)

Fibroblast Growth Factor 20 (FGF20), herein referred to as this compound, is a member of the FGF family of signaling proteins that plays a crucial role in various biological processes, including embryonic development, cell growth and differentiation, and tissue repair. In the context of cell culture, this compound is a valuable tool for investigating cellular signaling, proliferation, and differentiation, particularly in neuroscience and developmental biology research. It primarily signals through FGF receptors (FGFRs), activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[1][2][3] These application notes provide detailed protocols for utilizing recombinant this compound in common cell culture experiments.

Key Signaling Pathways

This compound exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface. This ligand-receptor interaction triggers a cascade of intracellular signaling events, predominantly through the MAPK and PI3K pathways.

-

MAPK Pathway: Activation of the MAPK pathway (including ERK1/2) is crucial for processes such as cell proliferation and differentiation.

-

PI3K Pathway: The PI3K/Akt signaling cascade is primarily involved in cell survival and growth.

Understanding the activation of these pathways is essential for interpreting the effects of this compound in your cell culture model.

Diagram of this compound Signaling Pathways

Caption: Simplified diagram of the MAPK and PI3K signaling pathways activated by this compound.

Experimental Protocols

Reconstitution of Recombinant this compound

Lyophilized recombinant this compound should be reconstituted in sterile water or a recommended buffer to a stock concentration of 0.1-1.0 mg/mL.[4][5][6] It is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended.[7]

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the this compound cell proliferation MTT assay.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Recombinant this compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Typical final concentrations to test range from 1 to 100 ng/mL. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation

This protocol describes how to detect the phosphorylation of key proteins in the PI3K (Akt) and MAPK (ERK1/2) pathways following this compound stimulation.

Experimental Workflow: Western Blot

Caption: Step-by-step workflow for Western blot analysis of this compound-induced signaling.

Materials:

-

Cells of interest

-

Complete cell culture medium and serum-free medium

-

Recombinant this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For some cell lines, serum starvation for 4-24 hours prior to treatment may enhance the signaling response. Treat cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various cell culture systems.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Assay | This compound Concentration | Incubation Time | Result | Reference |

| Human Embryonic Stem Cells (hESCs) on PA6 feeder cells | Ki67 Staining | Not Specified | 3 weeks | No significant effect on the percentage of Ki67-positive cells. | [1] |

| Hair Follicle Stem Cells (HFSCs) co-cultured with DPCs | EdU Assay | siRNA knockdown | 24 hours | Knockdown of this compound in DPCs significantly decreased the number of EdU-positive HFSCs. | [8] |

| Hair Follicle Stem Cells (HFSCs) co-cultured with DPCs | CCK-8 Assay | siRNA knockdown | 24 hours | Knockdown of this compound in DPCs significantly reduced the viability of HFSCs. | [8] |

| NR6R-3T3 fibroblasts | ³H-thymidine incorporation | ED50: < 2.5 ng/mL | Not Specified | Stimulation of proliferation. | [7] |

Table 2: Effect of this compound on Signaling Pathway Activation

| Cell Line/System | Pathway Analyzed | This compound Treatment | Outcome | Reference |

| Cochlea explants | MAPK (dpERK) | FGF9 (this compound analog) treatment of Fgf20-/- explants | Increased levels of dpERK. | |

| Neonatal rat cardiac myocytes (NRCMs) | SIRT1 Signaling | Adenovirus-mediated overexpression | Upregulation of SIRT1 expression.[9] | |

| PC12 cells | MAPK (p38, ERK, JNK) | 4, 8, and 16 ng/mL | Dose-dependent inhibition of Aβ25-35-induced phosphorylation.[10] |

Conclusion

This compound is a potent growth factor that can be used to investigate a variety of cellular processes in vitro. The protocols provided here for cell proliferation and Western blot analysis of signaling pathways serve as a starting point for researchers. It is recommended to optimize the experimental conditions, such as this compound concentration and incubation time, for each specific cell line and research question. The provided data and workflows will aid in the design and execution of robust and reproducible cell culture experiments involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fibroblast Growth Factor Family | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Human FGF-20 Recombinant Protein (100-41-15UG) [thermofisher.com]

- 4. mybiosource.com [mybiosource.com]

- 5. bosterbio.com [bosterbio.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. FGF20 Protein Human Recombinant | FGF-20 Antigen | ProSpec [prospecbio.com]

- 8. FGF20 Secreted From Dermal Papilla Cells Regulate the Proliferation and Differentiation of Hair Follicle Stem Cells in Fine‐Wool Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast growth factor 20 attenuates pathological cardiac hypertrophy by activating the SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-connect.nl [bio-connect.nl]

Application Notes and Protocols for In Vivo Administration of Poorly Soluble Compounds in Animal Studies

Disclaimer: The product "FR20" is identified as Magnesium Hydroxide (Mg(OH)₂), a non-halogenated flame retardant used in industrial applications.[1][2][3] There is no scientific literature available detailing its use, dosage, or administration for animal studies in a pharmacological or therapeutic context. The following application notes and protocols are therefore provided as a general guide for the administration of a hypothetical, poorly water-soluble compound in an animal research setting, drawing upon established methodologies in preclinical toxicology and pharmacology.

Introduction

The in vivo evaluation of novel compounds is a critical phase in biomedical research and drug development. The effective delivery of a test article to the animal model is paramount for obtaining reliable and reproducible data. This document provides a detailed protocol for the preparation and administration of a poorly soluble compound, referred to herein as "Test Compound X," for animal studies. The methodologies described are based on common practices and are intended to be adapted by researchers to fit the specific physicochemical properties of their compound and the objectives of their study.

Compound Information and Preparation

For any in vivo study, a thorough understanding of the test compound's properties is essential.

Table 1: Physicochemical Properties of a Hypothetical Test Compound X

| Property | Description | Implication for Dosing |

| Chemical Name | [Specify Chemical Name] | N/A |

| Molecular Formula | [Specify Formula] | N/A |

| Molecular Weight | [Specify MW] | Used for dose calculations |

| Solubility | Poorly soluble in water | Requires formulation as a suspension |

| Stability | [Specify stability data] | Determines appropriate storage and handling |

| Vehicle Selection | [e.g., 0.5% Methylcellulose] | A suitable vehicle is required to ensure uniform suspension |

Dosage and Administration Overview

The selection of animal species, dose levels, and route of administration should be scientifically justified and align with the study's objectives.

Table 2: Example Dosage and Administration Parameters for Test Compound X in Rodent Models

| Species | Route of Administration | Dosage Range (mg/kg) | Dosing Volume (mL/kg) | Frequency |

| Mouse | Oral (gavage) | 50 - 500 | 10 | Daily |

| Rat | Oral (gavage) | 25 - 250 | 5 | Daily |

| Mouse | Intraperitoneal (IP) | 10 - 100 | 10 | Every other day |

| Rat | Intraperitoneal (IP) | 5 - 50 | 5 | Every other day |

Note: These are example ranges and should be determined for each specific compound through dose-range finding studies.

Experimental Protocols

Preparation of Dosing Suspension

This protocol describes the preparation of a suspension of Test Compound X in a common vehicle, 0.5% methylcellulose.

Materials:

-

Test Compound X

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile mortar and pestle or homogenizer

-

Sterile magnetic stir bar and stir plate

-

Calibrated balance

-

Sterile graduated cylinders and conical tubes

Procedure:

-

Calculate the required amount of Test Compound X and vehicle based on the desired concentration and total volume needed.

-

Weigh the appropriate amount of Test Compound X.

-

If starting with a powder, use a mortar and pestle to reduce the particle size and improve suspendability.

-

Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

-

Continue to add the vehicle in small increments while triturating until a smooth, uniform suspension is formed.

-

Transfer the suspension to a sterile conical tube.

-

Rinse the mortar and pestle with the remaining vehicle and add it to the conical tube to ensure a complete transfer of the compound.

-

Add a sterile magnetic stir bar to the conical tube and place it on a stir plate.

-

Stir the suspension continuously before and during dose administration to maintain homogeneity.

Administration via Oral Gavage (Mouse/Rat)

Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[4]

Materials:

-

Prepared dosing suspension of Test Compound X

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct volume of dosing suspension to administer.

-

Gently restrain the animal.

-

Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

-

Fill a syringe with the appropriate volume of the continuously stirred dosing suspension.

-

Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress.

Administration via Intraperitoneal (IP) Injection (Mouse/Rat)

IP injection is a common parenteral route for systemic drug delivery.[4][5]

Materials:

-

Prepared dosing suspension of Test Compound X

-

Sterile needles (e.g., 25-27 gauge) and syringes (1 mL)

-

70% ethanol

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Fill a syringe with the appropriate volume of the continuously stirred dosing suspension.

-

Position the animal to expose the lower abdominal quadrants.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[4]

-

Aspirate to ensure no body fluids are drawn into the syringe.

-

Slowly inject the suspension into the peritoneal cavity.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

Monitor the animal for any adverse reactions.

Visualizations

Caption: Experimental workflow for in vivo compound administration.

Caption: Hypothetical inflammatory signaling pathway.

References

Application Notes & Protocols for the Quantification of FR20

Introduction

The accurate quantification of novel therapeutic compounds is a cornerstone of drug development, ensuring safety, efficacy, and proper dosage administration. This document provides detailed application notes and experimental protocols for the quantitative analysis of FR20, a hypothetical small molecule drug, in biological matrices. The methodologies described herein are foundational techniques widely employed in pharmaceutical research and development, selected for their robustness, sensitivity, and specificity. These protocols are intended for researchers, scientists, and drug development professionals.

Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and straightforward approach for quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a chromophore, allowing for the absorption of UV light.[1] This method is valued for its simplicity, cost-effectiveness, and reliability in routine drug monitoring and quality control.[1] For this compound, assuming it has a suitable UV absorbance profile, this method can be employed for quantification in relatively clean sample matrices or at higher concentrations. Derivatization may be necessary if this compound lacks a chromophore to enhance its detectability.[1]

Experimental Protocol:

1. Principle: This protocol describes the quantification of this compound using reverse-phase HPLC with UV detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) with similar chromatographic behavior and UV absorbance

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an HPLC vial for analysis.

4. HPLC-UV Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: Determined by the λmax of this compound (e.g., 254 nm).

-

Run Time: 10 minutes.

5. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

-

Perform a linear regression analysis of the standard curve.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[2] It is the preferred method for quantifying drugs and their metabolites in complex biological matrices at low concentrations.[2] This method offers high specificity through the selection of specific precursor-product ion transitions for the analyte and internal standard, minimizing interferences from the sample matrix.[3]

Experimental Protocol:

1. Principle: This protocol details the quantification of this compound in a biological matrix using LC-MS/MS with an electrospray ionization (ESI) source. Following chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification. An isotopically labeled internal standard is often preferred to correct for matrix effects and variability in sample processing.

2. Materials and Reagents:

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

LC-MS grade water

-

Formic acid

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the SIL-IS working solution.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound and the SIL-IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an LC-MS vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: A UHPLC system is recommended for better resolution and faster run times.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[4]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive or negative ESI, optimized for this compound.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: e.g., m/z 350.2 → 180.1

-

This compound-d4 (SIL-IS): e.g., m/z 354.2 → 184.1

-

-

Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio (this compound/SIL-IS) against the concentration of the calibration standards.

-

Perform a weighted (e.g., 1/x²) linear regression analysis of the standard curve.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

III. Data Presentation: Comparison of Analytical Techniques

The following table summarizes the hypothetical performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Quantification (LOQ) | 50 ng/mL | 0.1 ng/mL |

| Linear Dynamic Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL |

| Precision (RSD%) | < 15% | < 10% |

| Accuracy (% Bias) | ± 15% | ± 10% |

| Selectivity | Moderate, prone to interferences | High, specific MRM transitions |

| Sample Volume | 100 µL | 50 µL |

| Run Time | ~10 minutes | ~5 minutes |

| Cost per Sample | Low | High |

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

References

- 1. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Comprehensive label-free method for the relative quantification of proteins from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted proteomic LC-MS/MS analysis [protocols.io]

Application of FR20 in High-Throughput Screening: Detailed Application Notes and Protocols

To provide detailed Application Notes and Protocols for "FR20" in high-throughput screening (HTS), specific information about the compound is required.

Extensive searches for a publicly documented compound designated "this compound" have not yielded specific information. This designation may be an internal project code, a novel compound not yet described in public literature, or an abbreviated name.

To generate the requested detailed application notes, protocols, and visualizations, the following information about this compound is essential:

-

Full chemical name or structure: This is necessary to understand its properties and potential mechanism of action.

-

Biological Target(s): Identifying the specific protein, enzyme, or pathway that this compound interacts with is crucial for designing relevant assays.

-

Mechanism of Action: Understanding whether this compound is an inhibitor, activator, agonist, or antagonist of its target is fundamental to protocol development.

-

Physicochemical Properties: Information on solubility, stability, and potential for autofluorescence or other assay interference is critical for robust HTS assay design.

General Framework for Application Notes and Protocols in High-Throughput Screening

While specific details for this compound are unavailable, a general framework for creating such documentation for a novel compound in HTS is provided below. This can be adapted once the necessary information about this compound is available.

Section 1: Introduction to [this compound] for High-Throughput Screening

This section would typically introduce the compound, its known or hypothesized biological target, and its potential therapeutic relevance. It would also provide an overview of its application in HTS for hit identification and lead optimization.

1.1. Background on the Target and Signaling Pathway

A description of the biological target of this compound and the signaling pathway it modulates would be provided here. For example, if this compound were an inhibitor of Epidermal Growth Factor Receptor (EGFR), this section would describe the EGFR signaling cascade.

Signaling Pathway Diagram (Example for EGFR Inhibition)

Caption: Example of an EGFR signaling pathway inhibited by a hypothetical compound.

1.2. Principle of the High-Throughput Screening Assay

This would detail the type of HTS assay developed for this compound, such as a biochemical assay (e.g., fluorescence polarization, FRET) or a cell-based assay (e.g., reporter gene assay, viability assay).

Section 2: Quantitative Data Summary

This section would present key quantitative data in a structured format to allow for easy comparison and assessment of the compound's performance in HTS assays.

Table 1: Biochemical Assay Performance of [this compound]

| Parameter | Value | Description |

| IC50 | e.g., 150 nM | The half-maximal inhibitory concentration of this compound against its target. |

| Ki | e.g., 75 nM | The inhibition constant, indicating the binding affinity of this compound to its target. |

| Z'-factor | e.g., 0.8 | A statistical parameter indicating the robustness and quality of the HTS assay. |

| Signal-to-Background | e.g., 10 | The ratio of the signal in the absence of inhibitor to the signal with maximum inhibition. |

Table 2: Cell-Based Assay Performance of [this compound]

| Parameter | Value | Description |

| EC50 | e.g., 500 nM | The half-maximal effective concentration of this compound in a cellular context. |

| CC50 | e.g., >50 µM | The half-maximal cytotoxic concentration, used to assess cellular toxicity. |

| Selectivity Index | e.g., >100 | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. |

Section 3: Experimental Protocols

This section would provide detailed, step-by-step methodologies for the key experiments performed.

3.1. Protocol: Biochemical HTS Assay for [this compound]